5-Chloro-4-(p-tolyl)furan-2-carboxylic acid
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Overview
Description
5-Chloro-4-(p-tolyl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the furan family. It is characterized by a furan ring substituted with a chlorine atom at the 5-position and a p-tolyl group at the 4-position, along with a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(p-tolyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(p-tolyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the furan ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce furan-2-carboxaldehyde .
Scientific Research Applications
5-Chloro-4-(p-tolyl)furan-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(p-tolyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, influencing signal transduction pathways.
Modulation of Gene Expression: It can affect the expression of genes involved in various biological processes
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(p-tolyl)furan-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
5-Chloro-4-(m-tolyl)furan-2-carboxylic acid: Similar structure with a meta-tolyl group instead of para-tolyl.
5-Chloro-4-(p-tolyl)thiophene-2-carboxylic acid: Similar structure with a thiophene ring instead of furan.
Uniqueness
5-Chloro-4-(p-tolyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClO3 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-chloro-4-(4-methylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-7-2-4-8(5-3-7)9-6-10(12(14)15)16-11(9)13/h2-6H,1H3,(H,14,15) |
InChI Key |
LBADTJJMWWDVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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